molecular formula C6H9NO4 B11918045 1-(2-Carboxyethyl)aziridine-2-carboxylic acid CAS No. 223522-38-1

1-(2-Carboxyethyl)aziridine-2-carboxylic acid

Cat. No.: B11918045
CAS No.: 223522-38-1
M. Wt: 159.14 g/mol
InChI Key: TXNWLQHSEQGNEE-UHFFFAOYSA-N
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Description

1-(2-Carboxyethyl)aziridine-2-carboxylic acid is a compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Carboxyethyl)aziridine-2-carboxylic acid typically involves the cyclization of 1,2-amino alcohols or 1,2-azido alcohols. One common method is the cyclization of 1,2-amino alcohols under acidic conditions to form the aziridine ring. Another method involves the addition of carbenes to imines or the addition of nitrenes to alkenes .

Industrial Production Methods

Industrial production of aziridine derivatives, including this compound, often involves advanced synthetic procedures to ensure high yield and purity. The use of chiral catalysts is common in the synthesis of enantiomerically pure aziridines .

Chemical Reactions Analysis

Types of Reactions

1-(2-Carboxyethyl)aziridine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from the nucleophilic ring opening of this compound include various alkylated derivatives, depending on the nucleophile used .

Mechanism of Action

The mechanism of action of 1-(2-Carboxyethyl)aziridine-2-carboxylic acid involves the high strain energy of the aziridine ring, which promotes its reactivity towards nucleophiles. This reactivity leads to the ring-opening reactions that generate alkylated products. The compound can selectively alkylate thiol groups of proteins, which is particularly relevant in its potential anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Carboxyethyl)aziridine-2-carboxylic acid is unique due to its specific structure, which includes both a carboxyethyl group and a carboxylic acid group attached to the aziridine ring. This structure imparts distinct chemical properties and reactivity compared to other aziridine derivatives .

Properties

CAS No.

223522-38-1

Molecular Formula

C6H9NO4

Molecular Weight

159.14 g/mol

IUPAC Name

1-(2-carboxyethyl)aziridine-2-carboxylic acid

InChI

InChI=1S/C6H9NO4/c8-5(9)1-2-7-3-4(7)6(10)11/h4H,1-3H2,(H,8,9)(H,10,11)

InChI Key

TXNWLQHSEQGNEE-UHFFFAOYSA-N

Canonical SMILES

C1C(N1CCC(=O)O)C(=O)O

Origin of Product

United States

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